![molecular formula C18H19NOS B5809838 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine, also known as BPTP, is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. BPTP belongs to the class of thioamide compounds and has been studied for its ability to interact with certain proteins in the human body. In
作用機序
The mechanism of action of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes, particularly the histone deacetylase enzyme. This inhibition can lead to changes in gene expression, which can affect various cellular processes. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has also been shown to interact with other proteins, such as tubulin, which is involved in cell division.
Biochemical and Physiological Effects:
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine can inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of certain genes. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has also been shown to have anti-inflammatory properties and can reduce the production of certain cytokines. In animal studies, 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been shown to reduce tumor growth and improve survival rates.
実験室実験の利点と制限
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has several advantages for use in lab experiments, including its high purity and stability. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine is also relatively easy to synthesize, making it accessible to researchers. However, 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take precautions when handling 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine and ensure that it is used in a safe and controlled manner.
将来の方向性
There are several potential future directions for research on 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine. One area of interest is the development of new drugs based on 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine, particularly for the treatment of cancer. Researchers may also investigate the potential of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine as a tool for epigenetic research, as it has been shown to interact with the histone deacetylase enzyme. Additionally, further studies may investigate the potential of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been shown to interact with certain proteins in the human body and has been studied for its potential anticancer properties. The synthesis of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been optimized to increase yield and purity, making it suitable for use in scientific research. While 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has several advantages for use in lab experiments, researchers must also be aware of its potential limitations and take precautions when handling the compound. Future research may investigate the potential of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine in the development of new drugs and as a tool for epigenetic research.
合成法
The synthesis of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine involves several steps, including the reaction of 4-(benzyloxy)benzaldehyde with thiosemicarbazide to form 1-{[4-(benzyloxy)phenyl]carbonothioyl}thiosemicarbazide. This intermediate is then reacted with pyrrolidine to yield the final product, 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine. The synthesis of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been optimized to increase the yield and purity of the compound, making it suitable for use in scientific research.
科学的研究の応用
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been shown to interact with certain proteins, including the histone deacetylase enzyme, which is involved in the regulation of gene expression. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
(4-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c21-18(19-12-4-5-13-19)16-8-10-17(11-9-16)20-14-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQULTBOGDLMZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197714 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{[4-(Benzyloxy)phenyl]carbonothioyl}pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)

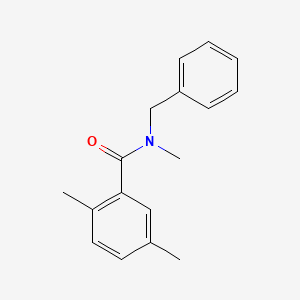
![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)
![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)
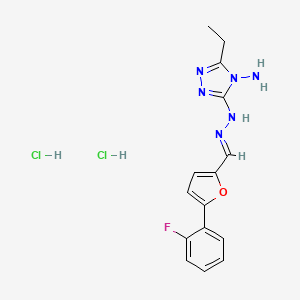
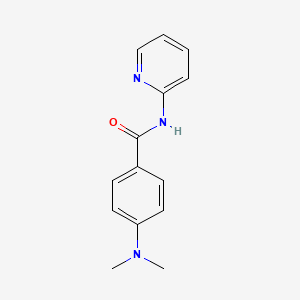

![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)

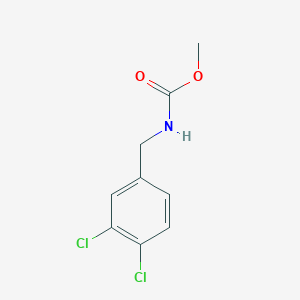
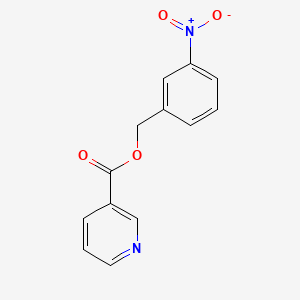
![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)